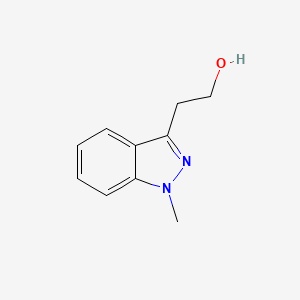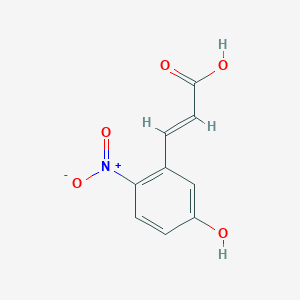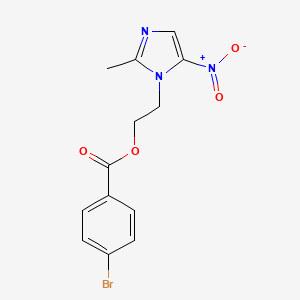![molecular formula C7H3ClLiN3O2 B13608343 Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: is a compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and have been widely studied in drug molecules . The imidazo[1,2-b]pyridazine scaffold provides a variety of bioactive molecules and is an important heterocyclic nucleus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives, including Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, involves several steps. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations at specific positions using bases such as TMP2Zn·MgCl2·2LiCl, followed by subsequent functionalizations .
Industrial Production Methods: Industrial production methods for these compounds often involve large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of advanced organic synthesis technology has facilitated the development of efficient and scalable production methods .
化学反应分析
Types of Reactions: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and bases such as TMP2Zn·MgCl2·2LiCl . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions are various polysubstituted derivatives of the imidazo[1,2-b]pyridazine scaffold. These derivatives exhibit different biological activities and pharmacological properties .
科学研究应用
作用机制
The mechanism of action of Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects . The molecular targets and pathways involved vary depending on the specific application and the derivative used .
相似化合物的比较
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound shares a similar scaffold and exhibits comparable biological activities.
6-chloroimidazo[1,2-b]pyridazine hydrochloride:
Uniqueness: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific lithium ion incorporation, which may enhance its biological activity and stability compared to other derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C7H3ClLiN3O2 |
|---|---|
分子量 |
203.5 g/mol |
IUPAC 名称 |
lithium;6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI 键 |
LTSKCSYHAYBNHY-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=NN2C1=NC=C2C(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)










